Product packaging for Sorbitan tristearate(Cat. No.:CAS No. 26658-19-5)

Sorbitan tristearate

Cat. No.: B213234
CAS No.: 26658-19-5
M. Wt: 963.5 g/mol
InChI Key: IJCWFDPJFXGQBN-RYNSOKOISA-N
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Description

Contextualization within Surfactant Chemistry

Surfactants, or surface-active agents, are amphiphilic molecules, possessing both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. chemicalland21.comshreechem.in This dual nature allows them to reduce the surface tension between two immiscible phases, such as oil and water, enabling the formation of stable emulsions. shreechem.in Surfactants are broadly classified into four categories: anionic, cationic, amphoteric, and nonionic. nepjol.info Nonionic surfactants, like Sorbitan (B8754009), trioctadecanoate, are valued for their stability in the presence of electrolytes and their generally low irritation potential, making them suitable for a wide range of applications, including cosmetics and food products. chemicalland21.comatamanchemicals.com

The synthesis of Sorbitan, trioctadecanoate involves the reaction of sorbitol with three molecules of stearic acid. foodadditives.netatamanchemicals.com It's important to note that the commercial product is typically a mixture of partial esters of sorbitol and its anhydrides. foodadditives.netatamanchemicals.com

Table 1: Chemical Identification of Sorbitan, trioctadecanoate

Identifier Value
Chemical Name Sorbitan, trioctadecanoate
Synonyms Sorbitan Tristearate, Span 65, Anhydrosorbitol tristearate atamanchemicals.comalfa-chemistry.com
CAS Number 26658-19-5 chemicalland21.com
Molecular Formula C60H114O8 chemicalland21.com
Molecular Weight 963.54 g/mol wikipedia.org

| Appearance | Light cream to tan, hard, waxy solid or flakes wikipedia.orgatamanchemicals.com |

Historical Development and Significance in Formulation Science

The development of synthetic surfactants gained momentum in the early 20th century, driven by the need for alternatives to traditional soaps that were less susceptible to hard water. aithor.com Nonionic surfactants, including sorbitan esters, emerged as a significant class of these synthetic alternatives. The "Span" trade name became widely recognized for this class of surfactants. wikipedia.org

In formulation science, sorbitan esters have been instrumental for over half a century. researchgate.net Their ability to act as emulsifiers, stabilizers, and dispersing agents has made them indispensable in the creation of a vast array of products. wikipedia.orgatamanchemicals.com For instance, in the food industry, Sorbitan, trioctadecanoate is used to control fat crystallization in products like chocolate and to maintain a desirable texture in margarine and cooking oils. atamanchemicals.comatamanchemicals.com The Cosmetic Ingredient Review (CIR) Expert Panel first concluded on the safety of several sorbitan esters, including tristearate, in 1985, and has reaffirmed their safety in subsequent reviews. cir-safety.org

Structural Basis of Amphiphilicity in Sorbitan, Trioctadecanoate

The amphiphilic character of Sorbitan, trioctadecanoate is a direct consequence of its molecular structure. The molecule consists of a central sorbitan ring system, which is derived from the dehydration of sorbitol. This sorbitan component, with its remaining hydroxyl groups, constitutes the hydrophilic "head" of the surfactant. chemicalland21.com

Attached to this hydrophilic head are three long-chain stearic acid (octadecanoate) groups. These long hydrocarbon chains are highly nonpolar and form the lipophilic "tails" of the molecule. chemicalland21.com It is this distinct separation of a polar, water-soluble head and nonpolar, oil-soluble tails within the same molecule that underpins its surface-active properties. This structure allows the molecule to orient itself at the interface between oil and water, reducing interfacial tension and facilitating the formation of stable emulsions. shreechem.in

Overview of Research Paradigms for Hydrophilic-Lipophilic Balance (HLB) in Complex Systems

The Hydrophilic-Lipophilic Balance (HLB) system, pioneered by William C. Griffin in the late 1940s, provides a semi-empirical scale to characterize the relative affinity of a nonionic surfactant for water and oil. researchgate.netbiomedres.us This system is a cornerstone of formulation science, guiding the selection of surfactants to achieve stable emulsions. Surfactants with low HLB values are predominantly lipophilic and favor the formation of water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are suited for oil-in-water (O/W) emulsions. researchgate.net

Sorbitan, trioctadecanoate has a very low HLB value, typically around 2.1, indicating its strong lipophilic (oil-loving) nature. atamanchemicals.comatamanchemicals.com This makes it an effective W/O emulsifier on its own. atamanchemicals.com

Research into HLB extends to complex systems where multiple surfactants are often used in combination to achieve a specific "required HLB" for a particular oil phase. researchgate.net By blending surfactants with different HLB values, formulators can fine-tune the emulsifying system to match the specific requirements of the oil being used, leading to optimal stability. atamanchemicals.comresearchgate.net Modern research continues to explore and refine the HLB concept, particularly for complex and natural oil systems where the composition can be variable. researchgate.net Studies also investigate the relationship between HLB and other physical properties, such as the porogenic properties of surfactants used in creating monolithic materials for chromatography. chromatographyonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H114O8 B213234 Sorbitan tristearate CAS No. 26658-19-5

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWFDPJFXGQBN-RYNSOKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047054
Record name Sorbitan tristearate
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Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Sorbitan, trioctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26658-19-5
Record name Sorbitan tristearate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, trioctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan tristearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBITAN TRISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUM696811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Derivatization Methodologies for Sorbitan, Trioctadecanoate

Esterification Processes from Sorbitol and Stearic Acid Precursors

The primary route to synthesizing sorbitan (B8754009) esters, including trioctadecanoate, is through the esterification of sorbitol and stearic acid. foodadditives.net This process can be achieved through several catalytic methods, each with distinct characteristics and outcomes. The reaction typically involves the dehydration of sorbitol to form sorbitan, which is then esterified with stearic acid. scribd.comnsmsi.ir This can be performed as a one-step or two-step process. nsmsi.irworktribe.com

Acid-Catalyzed Esterification Approaches

Acid catalysts are frequently employed in the synthesis of sorbitan esters. Common catalysts in this category include concentrated sulfuric acid and p-toluenesulfonic acid. google.comresearchgate.net The reaction is generally carried out at elevated temperatures, often between 150°C and 250°C. biointerfaceresearch.com In a two-step process, an acid catalyst like phosphoric acid is used for the initial dehydration of sorbitol to sorbitan. nsmsi.ir The subsequent esterification with stearic acid can then proceed. One of the challenges with acid catalysis is the potential for side reactions and the need for catalyst neutralization and removal in the final product. google.comepo.org

Catalyst TypeExamplesTypical Reaction TemperatureKey Features
Acid Sulfuric acid, p-toluenesulfonic acid, phosphoric acid150°C - 250°CPromotes both dehydration and esterification. google.comresearchgate.netbiointerfaceresearch.com
Base Sodium hydroxide (B78521), potassium hydroxide, sodium carbonate180°C - 260°CFavors esterification of sorbitan; often used in a two-step process. google.comgoogle.com
Enzymatic Lipases (e.g., Aspergillus terreus, Candida antarctica)45°C - 70°CHigh regioselectivity, milder reaction conditions, environmentally benign. umich.eduscispace.comnih.gov

Base-Catalyzed Esterification Protocols

Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, and sodium carbonate, are also widely used in the production of sorbitan esters. google.com Base-catalyzed esterification is often preferred for the second step in a two-stage synthesis, following the acid-catalyzed dehydration of sorbitol. scribd.comnsmsi.irgoogle.com The reaction is typically conducted at high temperatures, ranging from 180°C to 260°C, under an inert atmosphere to prevent oxidation. google.comgoogle.com A key advantage of base catalysis is its tendency to favor the formation of sorbitan esters over isosorbide (B1672297) esters. google.com However, a significant drawback can be the formation of colored byproducts, particularly at higher temperatures. google.com

Enzymatic Synthesis and Biocatalytic Routes

In recent years, enzymatic synthesis has emerged as a promising alternative to traditional chemical methods. Lipases, a class of enzymes, are particularly effective biocatalysts for the esterification of sorbitol and stearic acid. epo.orgumich.eduscispace.com Lipases such as those from Aspergillus terreus and Candida antarctica have demonstrated high efficiency and regioselectivity in producing sorbitan esters. umich.eduscispace.comnih.gov

Enzymatic reactions offer several advantages, including milder reaction conditions (typically 45-70°C), which minimizes the degradation of reactants and the formation of byproducts. umich.edunih.gov This route is also considered more environmentally friendly. umich.edu Research has shown that immobilized lipases can be reused for multiple cycles without a significant loss of activity, enhancing the cost-effectiveness of the process. umich.eduscispace.com The use of organic solvents like n-hexane can facilitate the reaction, and optimizing factors such as temperature, water activity, and substrate molar ratios can lead to very high conversion rates, in some cases up to 96%. umich.eduscispace.com

Reaction Kinetics and Thermodynamic Considerations in Sorbitan Esterification

The kinetics of sorbitan esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Studies on the esterification of sorbitol with lauric acid using p-toluenesulfonic acid as a catalyst have proposed a reversible second-order reaction model. researchgate.net The reaction rate increases with temperature, following the Arrhenius equation. researchgate.net

In enzymatic synthesis, the kinetics can be more complex. While higher temperatures generally increase the initial reaction rate, they can also lead to enzyme denaturation. For instance, in lipase-catalyzed synthesis, an optimal temperature is sought to balance reaction speed and enzyme stability. umich.eduscispace.com The viscosity of the reaction medium, especially in solvent-free systems, can also impact reaction kinetics by introducing diffusion limitations. nih.gov

Thermodynamically, the esterification reaction is an equilibrium process. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester product. google.com This is often achieved by conducting the reaction under vacuum or by using a stream of inert gas. google.com

Purification Techniques for High-Purity Sorbitan, Trioctadecanoate

After synthesis, the crude sorbitan trioctadecanoate mixture contains unreacted sorbitol, sorbitan, isosorbide, and other byproducts. google.com Achieving high purity requires several purification steps. One common method involves solvent extraction. The crude product can be dissolved in a hydrocarbon solvent, and impurities can be removed by washing with an aqueous solution. google.com

Another technique involves the addition of glycerol (B35011) to the reaction mixture after esterification. epo.org Upon cooling, the mixture separates into two phases, with the unreacted polyols partitioning into the glycerol phase, which can then be removed. epo.org The purified sorbitan ester can be further treated by distillation under reduced pressure to remove any remaining volatile impurities. epo.org Neutralization of the catalyst, often with an acid like phosphoric acid, followed by filtration is also a standard procedure. google.comgoogle.com For enzymatic synthesis, the immobilized enzyme can be simply filtered out of the reaction mixture. umich.eduscispace.com

Purification StepPurposeDescription
Neutralization Catalyst RemovalAn acid (e.g., phosphoric acid) is added to neutralize the alkaline catalyst. google.comgoogle.com
Filtration Removal of SolidsThe neutralized catalyst and other solid impurities are removed by filtration. google.com
Solvent Extraction Removal of Polyol ImpuritiesThe product is dissolved in a hydrocarbon/polar solvent and washed with an aqueous salt solution to remove unreacted sorbitols and isosorbides. google.com
Glycerol Separation Removal of Unreacted PolyolsGlycerol is added to the mixture, causing a phase separation where unreacted polyols move to the glycerol layer for removal. epo.org
Distillation Removal of Volatile ImpuritiesThe purified product is distilled under reduced pressure to remove residual solvents and other volatile components. epo.org

Chemical Modifications and Derivatization Strategies

Sorbitan, trioctadecanoate can be chemically modified to alter its properties for specific applications. A primary derivatization strategy is ethoxylation, the reaction with ethylene (B1197577) oxide. biointerfaceresearch.com This process introduces polyoxyethylene chains to the remaining hydroxyl groups of the sorbitan molecule.

The ethoxylation is typically carried out in an autoclave under pressure, using a catalyst such as potassium hydroxide. biointerfaceresearch.com The degree of ethoxylation can be controlled to produce a range of derivatives with varying hydrophilic-lipophilic balance (HLB) values. These ethoxylated derivatives, known as polysorbates, exhibit increased water solubility and are used in a wide array of applications as emulsifiers and stabilizers.

Another potential modification involves further esterification of the remaining free hydroxyl groups to create more complex esters. The choice of the modifying agent allows for the fine-tuning of the final product's physical and chemical characteristics.

Formation of Ethoxylated Derivatives (e.g., Polysorbates) and Their Structural Implications

The formation of ethoxylated derivatives from Sorbitan, trioctadecanoate, commonly known as polysorbates, is a crucial industrial process that modifies its properties for a wide range of applications. This derivatization is achieved through ethoxylation, a chemical reaction where ethylene oxide is added to the substrate. wikipedia.org

The synthesis of these derivatives, such as Polysorbate 65, involves reacting Sorbitan, trioctadecanoate with ethylene oxide, typically under alkaline conditions with a catalyst like potassium hydroxide at elevated temperatures. wikipedia.orgbiointerfaceresearch.com The reaction proceeds by the addition of ethylene oxide to the free hydroxyl groups of the sorbitan ring. pcc.eu Polysorbate 65 is specifically a mixture of stearate (B1226849) esters of sorbitol and its anhydrides, condensed with approximately 20 moles of ethylene oxide. ewg.org

The structural implications of ethoxylation are significant. The introduction of poly(oxy-1,2-ethanediyl) chains transforms the lipophilic Sorbitan, trioctadecanoate into an amphiphilic molecule with both a hydrophilic (the polyoxyethylene chains) and a lipophilic (the fatty acid tails) part. pcc.eulamberti.com This change dramatically increases the water solubility of the compound. pcc.eu The degree of ethoxylation, or the number of ethylene oxide units added, directly influences the hydrophilic-lipophilic balance (HLB) of the resulting polysorbate. A higher number of ethylene oxide units results in a more hydrophilic molecule. lamberti.com This tunability allows for the creation of a variety of surfactants with different emulsifying properties, often used to form oil-in-water emulsions. lamberti.com

PropertySorbitan, trioctadecanoatePolysorbate 65 (Ethoxylated Derivative)
Dominant Characteristic Lipophilic (Oil-soluble)Amphiphilic (Dispersible in fat, oil, and water)
Primary Function W/O Emulsifier pcc.euO/W Emulsifier pcc.eulamberti.com
Key Structural Feature Sorbitan ring with three stearate estersSorbitan ring with stearate esters and polyoxyethylene chains ewg.org
Approx. Ethylene Oxide Units 0~20 ewg.org

Investigation of Hydrolysis Reactions in Aqueous Environments

Sorbitan, trioctadecanoate is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bonds, resulting in the release of stearic acid and sorbitan or its partially esterified derivatives. europa.eucir-safety.org The rate and extent of this reaction are highly dependent on environmental factors, particularly pH and temperature.

Studies on related sorbitan esters, specifically their ethoxylated derivatives (polysorbates), provide significant insight into this process. The hydrolysis of the ester linkage is a primary degradation pathway for these compounds in aqueous solutions. americanpharmaceuticalreview.comnih.gov The reaction is subject to both acid and base catalysis. oup.comwiley.com Research on polysorbates indicates that hydrolysis is significantly slower in a pH range of 5 to 7. nih.gov Below pH 3, the reaction is specific acid-catalyzed, while above pH 7.6, it becomes specific base-catalyzed. oup.comwiley.com

Temperature also plays a critical role, with an increase in temperature leading to a progressive increase in the rate of hydrolysis. oup.com For instance, studies on polysorbates have shown a marked increase in degradation at elevated temperatures. oup.com The hydrolysis of sorbitan fatty acid esters, including mono-, di-, and tri-esters, is also influenced by the degree of esterification, with the reaction rate decreasing as the number of esterified fatty acids increases. While abiotic hydrolysis in the environment at neutral pH is considered slow, enzymatic hydrolysis, for example by lipases in biological systems, readily occurs. europa.eu

FactorInfluence on Hydrolysis RateDetails
pH Rate increases in acidic (<3) and basic (>7.6) conditions oup.comwiley.comThe ester linkage is most stable in the pH range of 5-7. nih.gov
Temperature Rate increases with increasing temperature oup.comElevated temperatures significantly accelerate the degradation process. oup.com
Degree of Esterification Rate decreases with more ester groups Triesters like Sorbitan, trioctadecanoate are generally more stable to hydrolysis than their mono- and di-ester counterparts.

Studies on Oxidation and Reduction Reactions leading to Novel Derivatives

Beyond ethoxylation and hydrolysis, Sorbitan, trioctadecanoate can undergo oxidation and reduction reactions, potentially leading to novel derivatives, though these pathways are less commonly exploited for synthesis compared to its use as a surfactant.

Oxidation: The fatty acid chains of Sorbitan, trioctadecanoate are susceptible to oxidation. In the presence of atmospheric oxygen, a slow oxidation process can occur, particularly if any unsaturated fatty acids are present as impurities. libretexts.org This autoxidation can lead to the formation of aldehydes and carboxylic acids, which may result in rancidity. libretexts.org The hydroxyl groups on the sorbitan ring also represent potential sites for oxidation, which could yield ketone derivatives under specific reaction conditions. The degradation of polysorbates, the ethoxylated relatives, can be initiated by autoxidation, often catalyzed by factors like light, heat, and metal ions, leading to the formation of hydroperoxides and subsequent degradation products. americanpharmaceuticalreview.comnih.gov

Reduction: The ester functional groups in Sorbitan, trioctadecanoate can be reduced. Catalytic hydrogenation, a common reduction reaction, targets carbon-carbon double bonds in the fatty acid chains. libretexts.org While stearic acid is a saturated fatty acid, this process is relevant for related sorbitan esters derived from unsaturated fatty acids, converting oils into semi-solid fats. libretexts.org For the ester linkages themselves, strong reducing agents would be required to cleave them and reduce the carbonyl group to an alcohol. This would effectively break down the molecule into sorbitan and stearyl alcohol, representing a degradative pathway rather than the synthesis of a functional derivative.

Reaction TypePotential Reaction SiteResulting Products/Changes
Oxidation Fatty Acid ChainsAldehydes, Carboxylic Acids libretexts.org
Oxidation Sorbitan Hydroxyl GroupsKetone Derivatives
Reduction Ester LinkagesSorbitan, Stearyl Alcohol

Interfacial Science and Mechanistic Investigations of Sorbitan, Trioctadecanoate Activity

Fundamental Principles of Interfacial Tension Reduction

Sorbitan (B8754009), trioctadecanoate, commonly known as Sorbitan tristearate or Span 65, is a lipophilic surfactant characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 2.1. mdpi.comsigmaaldrich.com This low HLB value signifies its greater solubility in oil compared to water. Like other surfactants, its primary function at an interface is to reduce the interfacial tension between two immiscible phases, such as oil and water. smolecule.com This reduction in interfacial tension is a direct consequence of the amphiphilic nature of the molecule. The sorbitan head is hydrophilic, meaning it has an affinity for water, while the three stearate (B1226849) (trioctadecanoate) tails are long hydrocarbon chains that are hydrophobic and prefer to reside in the oil phase.

Adsorption Behavior and Interfacial Film Formation at Immiscible Liquid Boundaries

The effectiveness of Sorbitan, trioctadecanoate as an emulsifier and stabilizer is intrinsically linked to its adsorption dynamics and the characteristics of the interfacial film it forms at liquid-liquid boundaries.

At the oil-water interface, Sorbitan, trioctadecanoate molecules adopt a specific orientation to minimize their free energy. The bulky and polar sorbitan head group anchors itself in the water phase, while the three long, saturated stearate chains project into the oil phase. kinampark.com This molecular arrangement leads to the formation of a condensed and relatively rigid interfacial film. nih.govcore.ac.uk The presence of three fatty acid chains contributes to a more compact and ordered packing of the molecules at the interface compared to mono- or di-substituted sorbitan esters. core.ac.uk

The structure and stability of this interfacial film are influenced by the chemical nature of the oil phase. core.ac.uk The compatibility in chain length between the stearate tails of the surfactant and the n-alkane chains of the oil can affect the penetration of oil molecules into the interfacial layer, which in turn influences the packing density and the critical micelle concentration (CMC). nih.gov Studies have shown that the monolayers formed by Sorbitan, trioctadecanoate are generally stable and condensed. core.ac.uk The rheological properties of these films are complex, exhibiting both viscoelastic and brittle characteristics. cncb.ac.cn This means the film can resist deformation to a certain extent (elasticity) but can also fracture under significant stress. cncb.ac.cnresearchgate.net

The concentration of Sorbitan, trioctadecanoate significantly impacts the properties of the interfacial film. At low concentrations, the molecules are sparsely distributed at the interface, leading to a modest reduction in interfacial tension. As the concentration increases, more surfactant molecules adsorb to the interface, causing a progressive decrease in interfacial tension until the interface becomes saturated. aidic.it Once the interface is saturated, further addition of the surfactant leads to the formation of aggregates called micelles within the bulk oil phase. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC). nih.gov

The table below summarizes the effect of increasing Sorbitan, trioctadecanoate concentration on key interfacial properties.

Concentration RangeInterfacial TensionMolecular Packing at InterfaceFilm Viscoelasticity
Below CMC Decreases with increasing concentrationIncreases, becoming more orderedGenerally increases
At and Above CMC Reaches a minimum and plateausSaturated and highly packedReaches a maximum

This table provides a generalized representation of the trends observed.

Research has demonstrated that the interfacial film formed by Sorbitan, trioctadecanoate can exhibit significant viscoelasticity, contributing to the stability of emulsions against mechanical stress. nih.gov The elasticity of the film can increase as it transitions from a liquid to a more solid-like state upon cooling or due to molecular ordering. nih.gov

Molecular Orientation and Packing at Oil-Water Interfaces

Emulsion Stabilization Mechanisms

Sorbitan, trioctadecanoate is a highly effective emulsifier, particularly for creating stable water-in-oil (W/O) emulsions. Its ability to stabilize emulsions stems from the formation of a robust interfacial film that prevents the coalescence of dispersed droplets.

Due to its low HLB value and predominant solubility in oil, Sorbitan, trioctadecanoate is particularly well-suited for stabilizing W/O emulsions, where water droplets are dispersed in a continuous oil phase. scribd.comelveflow.com The stabilization mechanism involves the formation of a protective layer around the water droplets. elveflow.com The hydrophilic sorbitan heads are oriented towards the inner aqueous phase of the droplet, while the hydrophobic stearate tails extend into the surrounding oil, creating a steric barrier. kinampark.com

This steric hindrance is a primary mechanism of stabilization. The bulky, oil-soluble tails of the adsorbed surfactant molecules prevent the close approach of two water droplets, thereby hindering their coalescence. The rigidity and viscoelasticity of the interfacial film also play a crucial role. nih.gov A strong, elastic film can withstand mechanical stresses and thermal fluctuations that might otherwise lead to droplet rupture and emulsion breakdown. nih.govkpi.ua The ability of Sorbitan, trioctadecanoate to form a condensed, crystalline-like structure at the interface further enhances the stability of the emulsion. researchgate.net

While Sorbitan, trioctadecanoate is primarily a W/O emulsifier, it is often used in combination with high-HLB surfactants, such as polysorbates (e.g., Polysorbate 65 or Polysorbate 80), to create stable oil-in-water (O/W) emulsions. scribd.comchemagent.su Polysorbates are hydrophilic and promote the dispersion of oil droplets in water.

Role in Preventing Emulsion Destabilization Phenomena

Emulsions are inherently unstable systems that tend to break down over time through various mechanisms. Sorbitan, trioctadecanoate plays a crucial role in stabilizing these systems by mitigating several key destabilization phenomena.

Flocculation is the process where dispersed droplets in an emulsion aggregate to form larger clusters without losing their individual identities. This can lead to creaming or sedimentation and is often a precursor to coalescence. Sorbitan, trioctadecanoate, as a surfactant, adsorbs at the oil-water interface, creating a protective barrier around the droplets. iajps.com This barrier can provide a steric hindrance that prevents droplets from approaching each other too closely, thereby mitigating flocculation. The bulky stearate chains of the molecule contribute significantly to this steric repulsion.

Coalescence is an irreversible process where two or more droplets merge to form a single, larger droplet. This leads to a decrease in the total number of droplets and an increase in the average droplet size, ultimately causing the emulsion to break. Sorbitan, trioctadecanoate inhibits coalescence by forming a rigid and stable interfacial film. The tristearate ester structure contributes to a tightly packed molecular arrangement at the interface, enhancing the film's mechanical strength and resistance to rupture when droplets collide.

Ostwald ripening is a phenomenon where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. wikipedia.org This occurs because smaller droplets have a higher Laplace pressure and thus a slightly higher solubility in the continuous phase compared to larger droplets. wikipedia.org While surfactants alone may not completely halt Ostwald ripening, Sorbitan, trioctadecanoate can help suppress it. By creating a dense interfacial film, it can reduce the rate of diffusion of the dispersed phase molecules into the continuous phase. In some applications, it is used in conjunction with other techniques, such as the addition of a highly water-insoluble compound to the oil phase, to more effectively inhibit Ostwald ripening. wikipedia.orgnih.gov

Coalescence Inhibition

Impact of Environmental Conditions on Interfacial Activity (e.g., pH, Electrolyte Concentration)

The effectiveness of Sorbitan, trioctadecanoate as an interfacial agent can be influenced by the surrounding environmental conditions.

pH: As a nonionic surfactant, Sorbitan, trioctadecanoate's structure and interfacial activity are generally considered to be stable across a wide pH range. Unlike ionic surfactants, it does not possess ionizable groups that would be affected by changes in pH. iajps.com However, extreme pH values could potentially lead to the hydrolysis of the ester linkages over extended periods, especially at elevated temperatures, which would degrade the surfactant and reduce its effectiveness.

Comparative Studies of Sorbitan, Trioctadecanoate with Other Nonionic and Ionic Surfactants

The performance of Sorbitan, trioctadecanoate is often compared with other surfactants to determine the most suitable emulsifier for a specific application.

With a low Hydrophilic-Lipophilic Balance (HLB) value of 2.1, Sorbitan, trioctadecanoate is a lipophilic (oil-loving) emulsifier, making it particularly effective for creating stable water-in-oil (W/O) emulsions. cnchemsino.com

Table 1: Comparison of Sorbitan, trioctadecanoate with Other Surfactants

SurfactantTypeTypical HLB ValuePrimary Emulsion TypeKey Characteristics
Sorbitan, trioctadecanoate (Span 65) Nonionic2.1W/OHighly lipophilic, forms rigid interfacial films, effective at retarding fat bloom in chocolates.
Polysorbate 80 (Tween 80) Nonionic15.0O/WHydrophilic, widely used in food and pharmaceutical formulations. pharmaexcipients.com
Lecithin (B1663433) Amphoteric4-9O/WNatural emulsifier derived from sources like soybeans and egg yolks, often used in food products. cnchemsino.comcnchemsino.com
Sodium Stearoyl Lactylate (SSL) Anionic10-12O/WIonic surfactant commonly used in bakery products to improve dough strength and texture. cnchemsino.com

Applications in Advanced Material Systems and Colloidal Science

Polymeric and Coating Material Modification

The utility of Sorbitan (B8754009), trioctadecanoate extends to the modification of polymers and coatings, where it enhances material properties and performance.

In composite materials, particularly in paints and coatings, achieving a stable and uniform dispersion of pigments and other additives within the polymer matrix is crucial for the final product's quality. Sorbitan, trioctadecanoate functions as an effective emulsifier and dispersant in such formulations. By reducing the interfacial tension between different components, it facilitates better wetting and distribution of solid particles within the liquid base. This action improves the consistency and stability of the paint.

FunctionApplication AreaMechanism of Action
Dispersing Agent Paints, InksAids in the dispersion of pigments and additives, preventing agglomeration.
Emulsifier Coatings, AdhesivesEnhances the compatibility of different components, ensuring stable and uniform mixtures. atamankimya.com
Stabilizer Aerosol Sprays, CoatingsPrevents the separation of components and maintains product consistency. ataman-chemicals.com
Anti-static agent PolymersCan be used as an anti-static agent in some polymer applications. nih.gov

This table summarizes the functions of Sorbitan, trioctadecanoate in polymeric and coating materials based on available data.

Sorbitan, trioctadecanoate is integrated into various coating and film formulations to ensure stability and consistent performance. It is employed in the formulation of paints, coatings, and inks as a dispersant and emulsifier. Its role is to help disperse pigments and other additives, which is critical for achieving a uniform film with consistent color and properties. It also serves as an emulsifier in adhesive and sealant formulations, promoting the compatibility of various ingredients to form stable mixtures. In some specialized applications, it can be found in compositions designed to remove polymeric materials. googleapis.com

Influence on Surface Properties and Interfacial Interactions within Composite Materials

Role in Crystallization Control and Polymorphism in Lipid Systems

One of the most significant applications of Sorbitan, trioctadecanoate is its ability to control and modify the crystallization behavior of lipids. This is particularly important in the food industry, where the texture and appearance of fat-based products are paramount. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key phenomenon in fats, with different polymorphs (commonly α, β′, and β) having distinct stabilities and melting points. nih.gov

Fat bloom is a common quality defect in chocolate, characterized by a whitish layer on the surface. It is primarily caused by the polymorphic transformation of cocoa butter from the desirable but unstable β' (or form V) crystal form to the more stable, but less aesthetically pleasing, β (or form VI) crystal form. atamankimya.com This transformation, often triggered by temperature fluctuations, causes fat crystals to migrate to the surface. ataman-chemicals.comatamankimya.com

Sorbitan, trioctadecanoate is widely used as an effective emulsifier to retard this process. atamankimya.com It is believed that its structure mimics the β' crystals, allowing it to co-crystallize with the cocoa butter triglycerides. This interaction inhibits or delays the conversion to the more stable β form, thereby preserving the chocolate's glossy appearance and smooth texture for a longer period. ataman-chemicals.com It is often used in conjunction with lecithin (B1663433) to also help reduce the viscosity in chocolate formulations. atamankimya.com

Research FindingConcentration UsedEffect on Fat BloomReference
Inhibited the development of fat bloom.0.5%Delayed fat bloom formation. researchgate.net
Retards fat bloom by preventing β' to β crystal conversion.Not specifiedMaintains color and gloss. ataman-chemicals.com
Used with lecithin to reduce viscosity and control crystallization.Not specifiedAdjusts sugar crystallization and reduces stickiness. atamankimya.com

This table presents research findings on the use of Sorbitan, trioctadecanoate to inhibit fat bloom in chocolate.

In certain edible oils, such as palm oil and coconut oil, some fat fractions can crystallize and solidify at cooler temperatures, leading to a cloudy appearance. ataman-chemicals.comfoodadditives.net Sorbitan, trioctadecanoate acts as an anti-crystallization agent or crystal inhibitor in these systems. foodadditives.net By interfering with the nucleation and growth of these high-melting-point fat crystals, it helps to maintain the clarity and liquid texture of the oils, even during storage at lower ambient temperatures. ataman-chemicals.com This is particularly valuable for maintaining the visual appeal of cooking oils and shortenings. atamankimya.comataman-chemicals.com It is also used in margarine and low-fat spreads to retard the change of fat crystals from the β' to the β form, which can cause a sandy texture. ataman-chemicals.com

Oil SystemPurposeMechanism
Palm Oil / Palm Olein Prevent cloudinessRetards nucleation of harder fat fractions at lower temperatures. foodadditives.netgoogle.com
Coconut Oil Prevent cloudinessInhibits crystallization of high-melting fractions. foodadditives.net
Margarine / Spreads Maintain textureRetards the transition from β' to β crystals to prevent sandiness. atamankimya.comataman-chemicals.com

This table illustrates the anti-crystallization applications of Sorbitan, trioctadecanoate in various edible oil systems.

Inhibition of Fat Bloom in Food Matrices (e.g., Chocolate)

Colloidal Dispersions and Nanosuspension Stabilization

A colloidal dispersion consists of fine particles of one substance dispersed in another. microtrac.com The stability of these systems is critical, as the particles have a natural tendency to aggregate to reduce surface energy. mdpi.com Surfactants and polymers are used as stabilizers to prevent this aggregation. iajps.com

Sorbitan, trioctadecanoate, as a nonionic surfactant, functions as a stabilizer in various colloidal systems, including emulsions and suspensions. wikipedia.org Its mechanism of action is primarily through steric stabilization. When adsorbed onto the surface of dispersed particles, the bulky, non-polar stearate (B1226849) chains project into the surrounding medium. nih.govjapsonline.com When two such particles approach each other, the overlapping of these projecting chains creates a steric barrier, preventing the particles from coming into close enough contact to aggregate. microtrac.comresearchgate.net This principle is fundamental to its use as a dispersing agent and stabilizer in paints, coatings, and various food emulsions. atamankimya.com

In the context of nanosuspensions—colloidal dispersions of nano-sized drug particles—stabilization is even more critical due to the extremely high surface area of the particles. iajps.com While a wide range of stabilizers are used, the fundamental role is to adsorb onto the drug particle surface to provide a barrier against aggregation. mdpi.comnih.gov The effectiveness of a stabilizer depends on its ability to wet the particle surface and provide a sufficient steric or ionic barrier. iajps.com Although not as commonly cited in advanced pharmaceutical nanosuspension literature as polymeric stabilizers or polysorbates (polyoxyethylene derivatives of sorbitan esters), the principle of using a surfactant like Sorbitan, trioctadecanoate for steric stabilization is applicable. iajps.comspecialchem.com Its function as a W/O emulsifier can be combined with polysorbates (O/W emulsifiers) to create emulsifying systems with a range of HLB values suitable for stabilizing various dispersions. ataman-chemicals.com

Stabilization of Nanoparticles in Disperse Media

The stability of nanoparticles in a liquid medium is crucial for their application, as they have a natural tendency to aggregate to reduce their high surface energy. iajps.com Sorbitan, trioctadecanoate plays a significant role as a stabilizer for various nanoparticles. smolecule.com Its primary function is to adsorb onto the surface of nanoparticles, creating a protective layer that prevents agglomeration through steric hindrance. jst.go.jp This ensures a uniform dispersion and maintains the unique properties of the nanoparticles that are dependent on their size and surface area.

Research has shown that the concentration of the surfactant is a critical factor; a decrease in the amount of surfactant can lead to a significant increase in particle size and a wider distribution of sizes. orientjchem.org For instance, in the synthesis of silver nanoparticles, a progressive increase in the average diameter was observed as the ratio of surfactant to the continuous oil phase was decreased. orientjchem.org This highlights the importance of optimizing the surfactant concentration to achieve the desired nanoparticle characteristics.

Sorbitan, trioctadecanoate is also used in conjunction with other surfactants to enhance the stability of nanoparticle dispersions. ulprospector.com The selection of an appropriate dispersant is crucial and depends on the chemical nature of both the nanoparticles and the solvent. jst.go.jp

Formulation of Nanosuspensions for Enhanced Colloidal Stability

Nanosuspensions are colloidal dispersions of sub-micron drug particles, which are particularly useful for improving the dissolution and bioavailability of poorly water-soluble compounds. researchgate.netnih.govsemanticscholar.org The formulation of a stable nanosuspension is a significant challenge, and surfactants like Sorbitan, trioctadecanoate are key to overcoming this. iajps.com

In nanosuspensions, Sorbitan, trioctadecanoate acts as a stabilizer, preventing the aggregation of the nanosized particles during both the preparation process (such as high-pressure homogenization or milling) and storage. ascendiacdmo.com The stability of the nanosuspension is influenced by factors such as drug loading, stabilizer concentration, and various process parameters. ascendiacdmo.com The use of a combination of stabilizers, often a polymer and a nonionic surfactant like Sorbitan, trioctadecanoate, is a common strategy to achieve robust stabilization. ascendiacdmo.com

The effectiveness of the stabilizer is critical for the in vitro and in vivo performance of the nanosuspension. ascendiacdmo.com Proper stabilization ensures that the particles remain dispersed, which is essential for consistent and predictable behavior.

Development of Vesicular Systems for Research Applications

Vesicular systems, such as niosomes and liposomes, are self-assembled structures that are extensively researched for their potential as delivery vehicles. Sorbitan, trioctadecanoate is a key component in the formation of these vesicles due to its amphiphilic nature and ability to form bilayer structures.

Niosome Formation and Characterization for Protein Encapsulation Studies

Niosomes are vesicles composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic substances. nih.govdovepress.comulisboa.pt Sorbitan, trioctadecanoate (Span 65) is a frequently used surfactant in niosome formulations due to its ability to form stable vesicles. nih.govresearchgate.netbenthamdirect.com

In protein encapsulation studies, niosomes formulated with Span 65 have shown promise. For example, research has demonstrated the successful encapsulation of proteins like insulin (B600854) and lysozyme. nih.govresearchgate.netbenthamdirect.com The composition of the niosome, particularly the molar ratio of Span 65, cholesterol, and other components like Pluronic F-127, significantly impacts the encapsulation efficiency and vesicle size. nih.govresearchgate.netbenthamdirect.com

One study found that for insulin-containing niosomes, a molar ratio of 64.7% Span 65, 32.3% cholesterol, and 3.0% Pluronic F-127 resulted in the highest protein encapsulation efficiency with a vesicle size of 653.6 nm. nih.govresearchgate.netbenthamdirect.com For lysozyme-containing niosomes, the maximum encapsulation was achieved with a molar ratio of 72.75% Span 65, 24.25% cholesterol, and 3.00% Pluronic F-127, resulting in a vesicle size of 627.3 nm. nih.govresearchgate.netbenthamdirect.com These findings underscore the importance of optimizing the formulation to achieve desired characteristics for specific protein encapsulation applications.

The characterization of these niosomes typically involves techniques such as Transmission Electron Microscopy (TEM) for morphology, Dynamic Light Scattering (DLS) for size determination, and High-Performance Liquid Chromatography (HPLC) to quantify the entrapped protein. nih.govresearchgate.netbenthamdirect.com

Table 1: Optimal Niosome Formulations for Protein Encapsulation

ProteinSpan 65 Molar Ratio (%)Cholesterol Molar Ratio (%)Pluronic F-127 Molar Ratio (%)Vesicle Size (nm)Key Finding
Insulin64.732.33.0653.6Highest encapsulation efficiency nih.govresearchgate.netbenthamdirect.com
Lysozyme72.7524.253.00627.3Maximum protein encapsulation nih.govresearchgate.netbenthamdirect.com

Liposome (B1194612) Preparations for Membrane Studies and Hydrophobic Component Dispersion

Liposomes are vesicular structures composed of one or more lipid bilayers, typically phospholipids (B1166683), and are used as models for cell membranes and as delivery systems. avantiresearch.com While phospholipids are the primary components, other molecules like Sorbitan, trioctadecanoate can be incorporated into the liposomal membrane to modify its properties.

The inclusion of Sorbitan, trioctadecanoate can influence the fluidity and stability of the liposome bilayer. Its hydrophobic nature makes it suitable for aiding in the dispersion of other hydrophobic components within the lipid membrane. semanticscholar.org This is particularly relevant in membrane studies where the interaction of various molecules with the lipid bilayer is investigated.

The preparation of liposomes can be achieved through various methods, including thin-film hydration, reverse-phase evaporation, and ether injection. mdpi.comspringernature.com The choice of method and the composition of the lipid mixture, including the presence of surfactants like Sorbitan, trioctadecanoate, are critical factors that control the final characteristics of the liposomes, such as size, lamellarity, and encapsulation efficiency. mdpi.com

Integration into Advanced Functional Food Ingredient Formulations (excluding direct human consumption studies)

In the realm of food science, the concept of the "food matrix" refers to the complex physical and chemical structure of food that influences the behavior and bioavailability of its components. agrilife.org Sorbitan, trioctadecanoate is utilized in the formulation of functional food ingredients, where it acts as an emulsifier and stabilizer, contributing to the desired structure and stability of the food matrix. ataman-chemicals.com

Its application in this area is focused on the research and development of ingredient formulations rather than direct studies on human consumption. For instance, it can be used to improve the crystal structure and stability of fats in products like chocolate and margarine. huanachemical.com By controlling the physical state of lipids, Sorbitan, trioctadecanoate helps in creating specific textures and preventing undesirable changes during storage.

Furthermore, in the development of oil-in-water emulsions for food applications, Sorbitan, trioctadecanoate, often in combination with hydrophilic surfactants like polysorbates, can be used to create stable emulsifying systems with a range of HLB values. ataman-chemicals.comresearchgate.net This allows for the precise control of the emulsion properties, which is essential for the formulation of advanced food ingredients. The physical characteristics of the food matrix, such as the size of fat globules, can have a significant impact on the properties of the final food product. agrilife.org

Advanced Analytical Characterization Techniques for Sorbitan, Trioctadecanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Sorbitan (B8754009), trioctadecanoate, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. Both ¹H and ¹³C NMR are crucial for characterizing the different components of Sorbitan, trioctadecanoate. mdpi.com

¹H NMR spectroscopy provides information on the proton environment. In a typical spectrum of a related sorbitan ester, signals corresponding to the fatty acid side chains are observed between approximately 0.8 and 2.5 ppm. kinampark.com The protons of the polyoxyethylene groups, if present, appear in an envelope between 3.5 and 3.8 ppm. kinampark.com

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Fatty Acid CH₃~0.8 - 0.9~14
Fatty Acid (CH₂)n~1.2 - 1.6~22 - 35
CH₂ adjacent to C=O~2.2 - 2.5~34
Sorbitan/Isosorbide (B1672297) CH/CH₂~3.5 - 5.0~60 - 85
Ester C=O---~170 - 175

This table presents generalized expected chemical shift ranges based on the analysis of similar compounds like sorbitan esters and fatty acids. kinampark.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. measurlabs.com The IR spectrum of Sorbitan, trioctadecanoate displays characteristic absorption bands that confirm its chemical structure. The analysis of sorbitan monostearate, a closely related compound, reveals key peaks that are also expected for the trioctadecanoate version. researchgate.net

Key diagnostic peaks include a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically observed around 1735-1740 cm⁻¹. researchgate.net Another significant peak is attributed to the C-O stretching of the ester group, found near 1177 cm⁻¹. researchgate.net The presence of hydroxyl (-OH) groups from the sorbitan core is indicated by a broad band in the region of 3300-3500 cm⁻¹. Strong peaks from C-H stretching vibrations of the long fatty acid chains are also prominent, usually appearing just below 3000 cm⁻¹. researchgate.netmasterorganicchemistry.com

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Functional Group
O-H Stretch3300 - 3500 (broad)Hydroxyl group
C-H Stretch2850 - 2960 (strong)Alkane chains
C=O Stretch1735 - 1740 (strong)Ester carbonyl
C-O Stretch~1170Ester linkage

This table is based on data from related sorbitan esters and general IR spectroscopy principles. researchgate.netmdpi.com

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the complex mixture of components in commercial Sorbitan, trioctadecanoate, allowing for both purity assessment and detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of sorbitan esters and determining the distribution of mono-, di-, tri-, and tetra-ester fractions. researchgate.net An improved and straightforward reversed-phase HPLC method using a C18 column has been developed for the rapid separation of these compounds. researchgate.net Isocratic elution with a mobile phase, such as a mixture of isopropanol (B130326) and water, can effectively separate the different esterified species. researchgate.net Quantification is typically achieved using an evaporative light scattering detector (ELSD) or a refractive index (RI) detector, as sorbitan esters lack a strong UV chromophore. worktribe.com This analysis reveals the complexity of commercial samples, which often contain a wide range of components with varying polarity and molecular weights. researchgate.networktribe.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Elemental Composition

The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for characterization. LC-MS allows for the determination of the molecular mass and elemental composition of the individual components separated by the HPLC column. A study using HPLC-High Resolution Mass Spectrometry on commercial sorbitan tristearate (E492) samples revealed a highly complex pattern of stearic and palmitic acid esters of sorbitol, sorbitan, and isosorbide. researchgate.netresearchgate.net This technique enabled the clear distinction between sorbitan mono-, di-, tri-, and tetra-esters, as well as esters of sorbitol and isosorbide, providing a detailed qualitative profile of the product. researchgate.net

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC × GC) for Fatty Acid Profile Analysis

Gas Chromatography (GC) is the most widely used technique for determining the fatty acid profile of lipids after they have been converted to more volatile derivatives, typically fatty acid methyl esters (FAMEs). journal-of-agroalimentary.roeuropa.eu To analyze the fatty acid composition of Sorbitan, trioctadecanoate, the sample is first hydrolyzed to break the ester bonds, releasing the fatty acids, which are then derivatized to FAMEs. The FAMEs are then separated and quantified by GC, usually with a flame ionization detector (FID). europa.eu The choice of GC column is critical, with polar polyester (B1180765) phases being common for resolving different fatty acids, including saturated and unsaturated ones. aocs.org

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the behavior of materials as a function of temperature. researchgate.net For Sorbitan, trioctadecanoate, these techniques reveal important information about its phase transitions and thermal stability, which are key to its application in various formulations.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermotropic phase behavior of materials like Sorbitan, trioctadecanoate. nih.gov It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. qualitest.aefilab.fr This analysis provides data on melting points, crystallization temperatures, and other phase transitions. torontech.com

In the context of niosomes, which are vesicles formed from non-ionic surfactants like Sorbitan, trioctadecanoate, DSC is used to evaluate the physical state of the components within the bilayer. ingentaconnect.comulisboa.pt The thermogram of pure Sorbitan, trioctadecanoate shows a characteristic melting point. For instance, its melting point is reported to be between 46-50°C. When incorporated into niosomal formulations, shifts in this peak can indicate interactions with other components, such as cholesterol, and confirm the incorporation of substances within the vesicle structure. nih.govresearchgate.net The disappearance or broadening of the endothermic peak of the surfactant in the niosome formulation suggests its amorphization and successful integration into the vesicular bilayer. nih.gov

Table 1: Thermal Properties of Sorbitan, trioctadecanoate (Span 65)

Property Value Source
Melting Point 46-50 °C
Flash Point 150.00 °C (closed cup) sigmaaldrich.com

Morphological and Particle Size Characterization of Emulsions and Vesicles

The characterization of the size and morphology of emulsions and vesicles is fundamental to understanding their stability and functional properties. muhn.edu.cn Several techniques are employed to visualize and quantify these colloidal structures.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used for determining the size distribution of nanoparticles and vesicles in suspension. researchgate.netnih.govunchainedlabs.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com This information is then used to calculate the hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution. ulisboa.pt

For vesicles formulated with Sorbitan, trioctadecanoate, DLS is a primary tool for assessing vesicle size, which can range from the nanometer to the micrometer scale. nih.govresearchgate.net The size and PDI are critical parameters as they can influence the stability and encapsulation efficiency of the vesicles. researchgate.net For example, an increase in vesicle size might indicate aggregation or fusion. researchgate.net DLS provides valuable data on the average particle size and the homogeneity of the vesicle population. nih.govnih.gov

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, direct visualization of the morphology of colloidal structures. uq.edu.au In the study of Sorbitan, trioctadecanoate-based vesicles, TEM is used to observe their shape, lamellarity (number of bilayers), and surface characteristics. nih.govnih.gov Samples are typically prepared by placing a diluted dispersion onto a grid and, after drying, may be negatively stained to enhance contrast. nih.gov

Cryogenic Transmission Electron Microscopy (cryo-TEM) is an advanced form of TEM where the sample is rapidly frozen in a vitrified state, preserving the native structure of the vesicles in their aqueous environment. nih.govaimspress.comresearchgate.net This technique is invaluable for studying the detailed morphology of colloidal drug delivery systems, as it avoids artifacts that can be introduced during drying in conventional TEM. nih.govaimspress.com TEM images can confirm the spherical shape of niosomes and provide a visual confirmation of the size distribution data obtained from DLS. nih.govresearchgate.net

Optical microscopy, including polarized light microscopy, can be utilized to observe the self-assembly and flocculation behavior of Sorbitan, trioctadecanoate in various systems. nih.gov While not providing the nanoscale resolution of electron microscopy, it is useful for observing larger-scale phenomena in real-time. nih.gov For instance, it can be used to visualize the formation of crystal networks in oleogels structured with Sorbitan, trioctadecanoate. researchgate.net The self-assembly of molecules into larger structures, such as fibers or networks, can be directly observed, providing insights into the mechanisms of gelation and flocculation. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Morphological Examination of Colloidal Structures

Small-Angle X-ray Scattering (SAXS) for Self-Assembled Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanometer scale, making it ideal for studying the self-assembled structures of surfactants like Sorbitan, trioctadecanoate. doi.organsto.gov.au SAXS measures the elastic scattering of X-rays by a sample at very small angles. mdpi.com The scattering pattern is dependent on the shape, size, and arrangement of the scattering objects. researchgate.net

In the context of Sorbitan, trioctadecanoate vesicles and other self-assembled systems, SAXS can reveal details about the lamellar structure, including bilayer thickness and the arrangement of surfactant molecules. doi.orgnih.gov It is a powerful tool for characterizing the internal structure of liquid crystalline phases and vesicles in solution without the need for staining or drying. researchgate.netdoi.org The combination of SAXS with other techniques provides a comprehensive understanding of the hierarchical structure of these complex fluids. mdpi.com

Environmental Fate and Degradation Studies

Biodegradability Assessment in Various Environmental Compartments

Sorbitan (B8754009), trioctadecanoate is considered to be readily biodegradable. opendermatologyjournal.com This assessment is supported by data from standardized tests and predictive models.

In a study following the OECD Guideline 301C for ready biodegradability, Sorbitan, trioctadecanoate demonstrated significant degradation. opendermatologyjournal.com Using activated sludge as the inoculum, the percentage of degradation reached 88.4% as measured by Biochemical Oxygen Demand (BOD) and 100% as measured by Gas Chromatography (GC) within 14 days. opendermatologyjournal.com Another 28-day study using activated sludge also concluded that the substance is readily biodegradable, showing 52% degradation by BOD and 73% by GC. opendermatologyjournal.com

Predictive modeling using the Estimation Programs Interface (EPI) Suite provides further insight into the compound's behavior in different environmental compartments. opendermatologyjournal.com The model predicts the half-life of Sorbitan, trioctadecanoate in various environmental settings, as detailed in the table below.

Table 1: Predicted Environmental Half-life of Sorbitan, trioctadecanoate

Environmental Compartment Predicted Half-life Persistence Classification
Water 15 days (360 hours) Not Persistent
Soil 30 days (720 hours) Not Persistent
Sediment 135 days (3240 hours) Not Persistent*

*Although the half-life in sediment is longer, the predicted release into this compartment is less than 1%, indicating low persistence. opendermatologyjournal.com

These findings collectively suggest that Sorbitan, trioctadecanoate is not expected to persist in the environment and poses a low risk of long-term exposure to aquatic and soil-dwelling organisms. opendermatologyjournal.com

Hydrolytic Degradation Pathways and By-product Formation

Sorbitan, trioctadecanoate can undergo hydrolysis, a chemical breakdown process in the presence of water. This process is a key degradation pathway for sorbitan esters. The ester linkages in the molecule are susceptible to cleavage, especially under acidic or alkaline conditions, leading to the formation of its constituent components.

The primary by-products of the complete hydrolysis of Sorbitan, trioctadecanoate are:

Sorbitol and its anhydrides (sorbitans and isosorbide) cosmileeurope.eu

Stearic acid atamankimya.com

The rate of hydrolysis for sorbitan esters is influenced by the degree of esterification. It has been observed that the hydrolysis of sorbitan fatty acid esters generally occurs within 48 hours for mono-, di-, and tri-esters. However, the rate of this degradation decreases as the number of esterified fatty acids increases. In toxicokinetic studies, it has been noted that sorbitan esters like sorbitan monostearate can be hydrolyzed back to their fatty acid and sorbitol anhydride (B1165640) moieties. who.int For instance, the saponification of 100g of sorbitan monostearate yields approximately 31.5g of polyols and 73g of fatty acid. google.com A similar breakdown is expected for Sorbitan, trioctadecanoate.

Photodegradation Mechanisms

Photodegradation is a process where chemical compounds are broken down by light energy, particularly from the sun. This can occur through two primary mechanisms:

Direct Photolysis: The chemical itself absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage or molecular rearrangement. nih.gov

Indirect Photolysis: Other substances in the environment, known as photosensitizers (such as dissolved organic matter), absorb light energy and transfer it to the chemical of interest, or generate reactive species like hydroxyl radicals that then react with the compound. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Interfacial Adsorption and Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For surfactants like Sorbitan (B8754009), trioctadecanoate, MD simulations are invaluable for understanding how individual molecules behave at the interface between two immiscible liquids, such as oil and water.

Researchers construct a simulation box containing layers of oil and water, then introduce Sorbitan, trioctadecanoate molecules. By calculating the forces between atoms and solving the equations of motion, the simulation tracks the trajectory of each molecule. mdpi.com This allows for the investigation of key interfacial phenomena. The simulation can reveal how the amphiphilic nature of Sorbitan, trioctadecanoate—with its hydrophilic sorbitan head and three lipophilic octadecanoyl tails—drives it to the oil-water interface. The hydrophilic head orients towards the water phase, while the long hydrocarbon tails preferentially remain in the oil phase.

These simulations can quantify the reduction in interfacial tension, a key measure of surfactant efficiency. By analyzing the pressure tensor of the simulation box, the interfacial tension can be calculated as a function of surfactant concentration at the interface. scispace.com Furthermore, MD simulations can elucidate the packing and conformation of the surfactant molecules. For instance, they can determine the average area per molecule at the interface and the tilt angle of the alkyl chains relative to the interface normal. Studies on similar surfactants have shown that as more molecules adsorb, they become more ordered and tilted to accommodate the crowding. nih.gov

Umbrella sampling and other advanced MD techniques can be used to calculate the potential of mean force, or the free energy profile, for a surfactant molecule moving from the bulk phase to the interface. This can reveal the presence of any energy barriers to adsorption. researchgate.net While some studies on other surfactants have found no significant energy barrier, they have highlighted that factors like pre-micellar aggregation in the bulk phase could influence the rate of interfacial adsorption. researchgate.net

Table 1: Key Parameters from Molecular Dynamics Simulations of Interfacial Behavior

ParameterDescriptionSignificance for Sorbitan, trioctadecanoate
Interfacial Tension (γ) The work required to increase the surface area of the interface between two liquids.Quantifies the efficiency of the surfactant in reducing the energy of the oil-water interface.
Surface Excess Concentration (Γ) The concentration of surfactant molecules at the interface relative to the bulk concentration.Indicates the tendency of the molecule to accumulate at the interface, a hallmark of surfactant activity.
Area per Molecule (A) The average surface area occupied by a single surfactant molecule at the interface.Provides insight into the packing density and steric interactions of the bulky trioctadecanoate chains.
Alkyl Chain Order Parameter A measure of the conformational order of the hydrocarbon tails.Describes how the three octadecanoyl chains align and pack within the oil phase at the interface.
Free Energy of Adsorption (ΔG_ads) The change in free energy when a surfactant molecule moves from the bulk to the interface.Determines the spontaneity and equilibrium of the adsorption process.

Quantum Chemical Calculations for Structure-Activity Relationship Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a single molecule. openreview.net These methods, such as Density Functional Theory (DFT), provide a detailed understanding of how the specific arrangement of atoms in Sorbitan, trioctadecanoate influences its function. nih.gov This allows for the prediction of structure-activity relationships (SAR), linking molecular features to performance. nih.gov

For a surfactant, the distribution of electron density is critical. QC calculations can generate an electrostatic potential (ESP) map, which visualizes the partial positive and negative charges across the molecule. For Sorbitan, trioctadecanoate, the ESP map would show electronegative regions around the oxygen atoms of the ester groups and the hydroxyl groups of the sorbitan ring, corresponding to the hydrophilic part. The long hydrocarbon tails would show a neutral, nonpolar character. This charge distribution explains its amphiphilic nature and its orientation at an interface.

QC methods are also used to calculate a variety of molecular descriptors that can be correlated with surfactant activity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity. A smaller gap suggests the molecule is more polarizable and can interact more strongly with neighboring molecules or surfaces. The polarizability itself, which describes how easily the electron cloud of a molecule can be distorted by an electric field, is another important descriptor that can be calculated. mdpi.com

By systematically modifying the structure of Sorbitan, trioctadecanoate in silico—for example, by changing the length of the fatty acid chains or the nature of the headgroup—and recalculating these quantum descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. openreview.net This allows for the prediction of the performance of novel, unsynthesized surfactant molecules, guiding the design of more effective emulsifiers.

Table 2: Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Analysis

DescriptorDefinitionPredicted Significance for Sorbitan, trioctadecanoate
Electrostatic Potential (ESP) The spatial distribution of charge on the molecule's surface.Differentiates the hydrophilic head (negative potential) from the lipophilic tails (neutral potential).
Dipole Moment (µ) A measure of the overall polarity of the molecule.A non-zero dipole moment centered on the headgroup confirms its polar nature, crucial for water interaction.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.The energy gap indicates reactivity and polarizability, influencing intermolecular interactions.
Polarizability (α) The ability of the molecule's electron cloud to be distorted by an external electric field.Higher polarizability suggests stronger van der Waals interactions, affecting packing and stability.
Atomic Charges The calculated partial charge on each atom in the molecule.Quantifies the charge distribution, identifying specific atoms involved in hydrogen bonding and other interactions.

Computational Modeling of Emulsion Stability and Droplet Interactions

Emulsions are thermodynamically unstable systems, and their long-term stability depends on the properties of the interfacial film formed by the emulsifier. Computational models are employed to simulate the behavior of many droplets and predict the stability of an emulsion stabilized by Sorbitan, trioctadecanoate. These models can operate at different scales, from detailed molecular simulations to more coarse-grained approaches.

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique well-suited for studying emulsions. researchgate.net In DPD, clusters of atoms (like the sorbitan head or segments of the alkyl tails) are grouped into single "beads." This simplification allows for the simulation of larger systems over longer timescales than all-atom MD, making it possible to model multiple droplets and their interactions. researchgate.net Using DPD, one can investigate how the Sorbitan, trioctadecanoate layer on the droplet surface prevents coalescence. The bulky, interdigitated hydrocarbon tails create a strong steric barrier, a repulsive force that keeps droplets from merging when they collide. conicet.gov.ar The simulations can show how the thickness and density of this protective layer influence emulsion stability.

These models can also account for droplet-droplet interaction potentials, such as van der Waals attraction and steric repulsion. By calculating the net interaction energy between two approaching droplets, it is possible to predict whether they will aggregate or remain dispersed. The effectiveness of Sorbitan, trioctadecanoate as a stabilizer is directly related to its ability to create a sufficiently strong repulsive barrier to overcome the inherent attractive forces between the oil droplets.

Predictive Modeling of Self-Assembly Phenomena

Beyond adsorbing at interfaces, surfactants like Sorbitan, trioctadecanoate can spontaneously form ordered structures in a bulk solvent, a process known as self-assembly. The resulting aggregates, such as micelles or reverse micelles, are crucial for many applications. Predictive modeling aims to determine the conditions under which these structures form and what their morphology will be.

Molecular theory provides a framework for predicting self-assembly by calculating the free energy of different potential morphologies. nih.gov This approach considers the complex interplay of forces, including the hydrophobic effect, steric repulsion between headgroups, and the conformational entropy of the alkyl chains. For Sorbitan, trioctadecanoate in an oil solvent, the model would predict the formation of reverse micelles, where the polar sorbitan heads form a core to encapsulate water molecules, and the lipophilic tails extend into the continuous oil phase. The model can predict the critical micelle concentration (CMC) and the preferred size and shape of these aggregates.

More recent approaches leverage machine learning and graph neural networks to predict self-assembly. nih.gov By training a model on a large dataset of molecules and their known self-assembled structures, it becomes possible to predict the behavior of new molecules. A graph neural network would represent the Sorbitan, trioctadecanoate molecule as a graph of atoms and bonds and use this representation to predict its likelihood of forming specific nanostructures on a surface or in solution. nih.gov

These predictive models are guided by the balance of intermolecular interactions. The self-organization of soft materials like surfactants is driven by a subtle competition between weak intermolecular forces and entropic effects. nih.gov Computational models that can accurately capture these effects are essential for the rational design of molecules that self-assemble into desired functional structures.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for sorbitan trioctadecanoate, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : Sorbitan trioctadecanoate is synthesized via esterification of sorbitol with stearic acid under controlled conditions. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) to enhance reaction efficiency .
  • Temperature control : Maintaining 150–200°C to prevent sorbitol decomposition while ensuring ester bond formation .
  • Purification : Post-synthesis washing with ethanol or acetone to remove unreacted fatty acids, followed by vacuum drying.
  • Characterization : Use FT-IR to confirm ester linkages (C=O stretch at ~1740 cm⁻¹) and NMR to verify substitution patterns .

Q. How can researchers characterize the physicochemical properties of sorbitan trioctadecanoate for emulsion stabilization studies?

  • Methodological Answer : Critical properties include:

  • Hydrophilic-Lipophilic Balance (HLB) : Determined via Griffin’s method (HLB ≈ 2.1 for sorbitan trioctadecanoate), influencing its role as a water-in-oil emulsifier .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>250°C under nitrogen) .
  • Surface tension : Use a tensiometer to measure interfacial tension reduction in oil-water systems, comparing results to polysorbate derivatives (e.g., polysorbate 65) .

Q. What standardized protocols exist for evaluating the acute aquatic toxicity of sorbitan trioctadecanoate?

  • Methodological Answer : Refer to OECD Test Guidelines (e.g., OECD 201, 202):

  • Test organisms : Daphnia magna or Danio rerio (zebrafish) exposed to concentrations ranging from 1–100 mg/L.
  • Endpoint measurement : LC₅₀ values (e.g., >10 mg/L for Daphnia magna) and bioaccumulation potential via log Kow (estimated at ~8.3) .
  • Comparative analysis : Contrast results with structurally similar surfactants (e.g., sorbitan stearate) to identify structure-toxicity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between sorbitan trioctadecanoate and its polysorbate derivatives (e.g., polysorbate 65)?

  • Methodological Answer :

  • Mechanistic studies : Use molecular dynamics simulations to compare interactions with biological membranes, focusing on polyoxyethylene chain length’s role in toxicity reduction .
  • Metabolomic profiling : Analyze degradation products (e.g., free stearic acid) in aquatic systems via LC-MS to assess bioavailability differences .
  • Literature meta-analysis : Apply PRISMA guidelines to systematically evaluate existing studies, highlighting confounding variables (e.g., test organism sensitivity, exposure duration) .

Q. What experimental designs are suitable for studying the long-term stability of sorbitan trioctadecanoate in polymer matrices under varying environmental conditions?

  • Methodological Answer :

  • Accelerated aging : Expose polymer blends (e.g., polyethylene) to UV radiation (ASTM G154) and humidity cycles (85% RH, 40°C) for 6–12 months.
  • Leachate analysis : Quantify surfactant migration via HPLC-UV, correlating results with mechanical property changes (tensile strength, elongation at break) .
  • Computational modeling : Predict diffusion coefficients using COMSOL Multiphysics® to optimize polymer-surfactant compatibility .

Q. How can researchers investigate the role of sorbitan trioctadecanoate in modulating drug release kinetics from lipid-based nanoparticles?

  • Methodological Answer :

  • Formulation screening : Prepare nanoparticles with varying surfactant ratios (0.1–5% w/w) and assess particle size (DLS) and zeta potential .
  • In vitro release : Use Franz diffusion cells to measure drug permeation rates under sink conditions, comparing formulations with/without sorbitan trioctadecanoate .
  • Synchrotron SAXS : Characterize nanostructural changes during drug release to link surfactant distribution with kinetic profiles .

Data Contradiction and Validation Strategies

Q. What statistical methods are recommended for reconciling discrepancies in reported HLB values for sorbitan trioctadecanoate across studies?

  • Methodological Answer :

  • Multivariate regression : Analyze variables (e.g., purity of starting materials, measurement techniques) impacting HLB variability .
  • Interlaboratory validation : Coordinate round-robin testing using standardized protocols (e.g., ASTM D2359) to establish reproducibility .

Q. How should researchers address conflicting data on the endocrine disruption potential of sorbitan trioctadecanoate?

  • Methodological Answer :

  • Tiered testing : Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays (e.g., ER/AR binding assays) and Tier 2 in vivo studies (e.g., fish lifecycle tests) .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to identify NOAEL/LOAEL thresholds, ensuring comparability across studies .

Literature and Data Synthesis

Q. What strategies can researchers employ to conduct a systematic review of sorbitan trioctadecanoate’s applications in nonionic surfactant research?

  • Methodological Answer :

  • Database selection : Use SciFinder® and Web of Science® with keywords (e.g., “sorbitan trioctadecanoate,” “emulsifier,” “HLB”) and filters for review articles .
  • Data extraction : Tabulate findings by application (e.g., food packaging, pharmaceuticals) and highlight gaps (e.g., biodegradability studies) .

Tables for Key Data

Property Value/Method Reference
CAS No. 26658-19-5; 9005-71-4
Molecular Formula C₆₀H₁₁₄O₈
Acute Aquatic Toxicity Daphnia magna LC₅₀ >10 mg/L
HLB Value ~2.1 (water-in-oil emulsifier)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.